molecular formula C8H5Cl3N2O B1443751 6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride CAS No. 1175559-45-1

6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride

Cat. No. B1443751
M. Wt: 251.5 g/mol
InChI Key: GQEAMEJWZJJXNO-UHFFFAOYSA-N
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Description

6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride is a chemical compound with the molecular formula C8H5Cl3N2O . It is also known by other names, including 6,8-dichloro-2,7-naphthyridin-1-ol and 6,8-dichloro-2H-2,7-naphthyridin-1-one . This compound belongs to the class of naphthyridine derivatives.


Molecular Structure Analysis

The molecular structure of 6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride consists of a naphthyridine ring system with two chlorine atoms at positions 6 and 8. The hydroxyl group (OH) at position 1 is replaced by a carbonyl group (C=O), forming the ketone. The hydrochloride salt adds an additional chlorine atom. The 2H designation indicates that the compound is in a tautomeric form .

Scientific Research Applications

Chemical Synthesis and Pharmacological Studies

Studies have explored the chemical synthesis and pharmacological potentials of compounds structurally related to 6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride. For instance, N,N-disubstituted 5-amino-N,N-diethyl-9-isopropyl [1,2,4]triazolo[4,3-a] [1,8]naphthyridine-6-carboxamides have been synthesized and evaluated for their anti-inflammatory, analgesic, and antipyretic properties, demonstrating potent activities without acute gastrolesivity, indicating their potential for safer pharmacological applications (Grossi et al., 2005).

Analytical and Diagnostic Applications

Analytical applications of naphthyridine derivatives have also been investigated, such as in the use of 1,5-naphthalenediamine (1,5-DAN) hydrochloride for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging (MSI). This technique allows for the visualization of the spatial distribution of a broad range of small molecule metabolites, providing insights into metabolic pathways and mechanisms underlying the development of diseases like ischemic brain damage (Liu et al., 2014).

Neuropharmacological Research

In neuropharmacology, the effects of compounds related to 6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride on neurotransmitter systems have been explored. For example, OM-853, a vincamine analogue, has been studied for its impact on the metabolism and function of cerebral serotonergic neurons, indicating its potential influence on neurotransmitter release and receptor binding, which could have implications for treating neurological disorders (Koda et al., 1989).

Photodynamic Therapy Research

Naphthyridine derivatives have also been investigated for their potential in photodynamic therapy (PDT), a treatment method for cancer. Compounds like bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanines have been studied for their absorption properties, singlet oxygen production, and photostability, indicating their potential as far-red-shifted photosensitizers for cancer PDT (Brasseur et al., 1994).

properties

IUPAC Name

6,8-dichloro-2H-2,7-naphthyridin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O.ClH/c9-5-3-4-1-2-11-8(13)6(4)7(10)12-5;/h1-3H,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEAMEJWZJJXNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C(N=C(C=C21)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856437
Record name 6,8-Dichloro-2,7-naphthyridin-1(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride

CAS RN

1175559-45-1
Record name 6,8-Dichloro-2,7-naphthyridin-1(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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